molecular formula C21H33N3O2 B024517 Eptastigmine CAS No. 101246-68-8

Eptastigmine

Cat. No.: B024517
CAS No.: 101246-68-8
M. Wt: 359.5 g/mol
InChI Key: RRGMXBQMCUKRLH-CTNGQTDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Eptastigmine is synthesized through a series of chemical reactions starting from physostigmine. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production process is optimized to maximize yield and minimize waste, making it economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Eptastigmine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxides, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Eptastigmine has a wide range of scientific research applications, including:

Properties

CAS No.

101246-68-8

Molecular Formula

C21H33N3O2

Molecular Weight

359.5 g/mol

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-heptylcarbamate

InChI

InChI=1S/C21H33N3O2/c1-5-6-7-8-9-13-22-20(25)26-16-10-11-18-17(15-16)21(2)12-14-23(3)19(21)24(18)4/h10-11,15,19H,5-9,12-14H2,1-4H3,(H,22,25)/t19-,21+/m1/s1

InChI Key

RRGMXBQMCUKRLH-CTNGQTDRSA-N

Isomeric SMILES

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C

SMILES

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C

Canonical SMILES

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C

Synonyms

eptastigmine
heptastigmine
heptyl physostigmine
heptyl-physostigmine
heptylphysostigmine
MF 201
MF-201
physostigmine heptyl
pyrrolo(2,3-b)indol-5-ol-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl heptylcarbamate este

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.